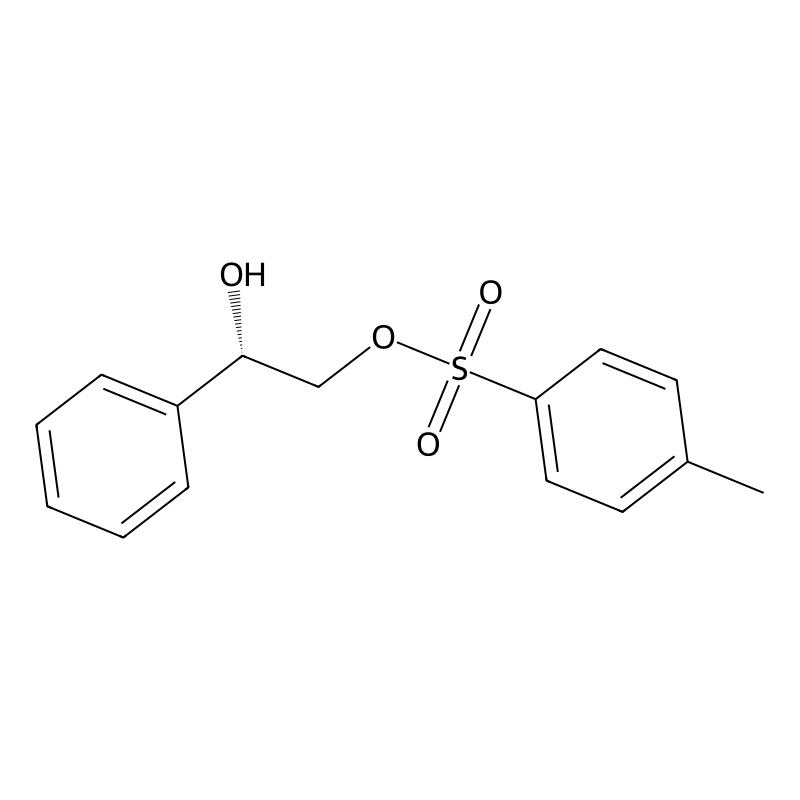

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, with the molecular formula C15H16O4S and a molecular weight of 292.35 g/mol, is a chiral compound that plays a significant role in organic synthesis. It is characterized by its white solid form and is known for its unique stereochemistry, which is essential for its reactivity and biological activity. The compound features a tosylate group, which enhances its electrophilic properties, making it useful in various

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate itself doesn't possess a specific biological mechanism of action. However, its significance lies in its role as a chiral precursor for the synthesis of various bioactive molecules. The chirality of the molecule can be transferred to the final product, leading to compounds with specific biological properties ().

As a Chiral Resolving Agent:

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can be employed in the resolution of racemic mixtures. Racemic mixtures contain equal amounts of enantiomers (mirror-image molecules) of a chiral compound. (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can selectively interact with one enantiomer due to its own chirality, allowing for the separation of the two forms. This property is valuable in synthesizing enantiopure compounds, which are crucial in many areas of research, including pharmaceuticals and material science [Sigma-Aldrich, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, ].

As a Precursor in Organic Synthesis:

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can serve as a starting material for the synthesis of various chiral compounds. The presence of the tosylate group (a good leaving group) facilitates substitution reactions, allowing researchers to introduce desired functional groups at the chiral center of the molecule. This enables the creation of new chiral entities with specific properties for applications in drug discovery, catalysis, and asymmetric synthesis [GlpBio, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, ].

As a Chiral Recognition Agent:

Due to its chirality, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate can be used to differentiate between other chiral molecules. By studying how it interacts with different enantiomers, researchers can gain insights into the structure and function of chiral systems. This information is valuable in fields like stereochemistry and supramolecular chemistry [ScienceDirect, Enantioselective recognition of chiral guests by chiral macrocycles, ].

- Nucleophilic Substitution Reactions: The tosylate group can be replaced by nucleophiles, making it a valuable intermediate in organic synthesis.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.

- Hydrolysis: The compound can be hydrolyzed to regenerate (S)-(+)-1-phenyl-1,2-ethanediol and tosyl acid.

These reactions are facilitated by the compound's electrophilic nature due to the presence of the tosylate group.

Research indicates that (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate exhibits various biological activities. It has been studied for its potential as a chiral building block in pharmaceuticals. Its unique stereochemistry may contribute to specific interactions with biological targets, enhancing its utility in medicinal chemistry.

The synthesis of (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate typically involves the following steps:

- Preparation of 1-Phenyl-1,2-ethanediol: This can be achieved through the reduction of acetophenone or similar compounds.

- Tosylation Reaction: The resulting diol is treated with p-toluenesulfonyl chloride in the presence of a base (such as pyridine) to form the tosylate derivative.

This method allows for the selective formation of the (S)-enantiomer due to the chirality inherent in the starting material.

Studies have indicated that (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate interacts with various biological molecules due to its chiral nature. Its ability to form specific complexes with enzymes or receptors could lead to significant implications in drug design and development. Further research is needed to fully elucidate these interactions and their potential therapeutic applications.

Several compounds share structural similarities with (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| (R)-(-)-1-Phenyl-1,2-ethanediol 2-tosylate | C15H16O4S | Enantiomeric form with different biological activity |

| p-Toluenesulfonic acid | C7H8O3S | Tosylate precursor; used as a reagent |

| 1,2-Ethanediol | C2H6O2 | Non-chiral; simpler structure without electrophilic properties |

The uniqueness of (S)-(+)-1-phenyl-1,2-ethanediol 2-tosylate lies in its chiral center and tosylate functionality, which enhance its reactivity compared to non-chiral compounds like 1,2-ethanediol.

The development of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is rooted in the evolution of asymmetric synthesis techniques. Tosylates, as sulfonate esters, emerged as critical intermediates in organic chemistry due to their superior leaving group properties compared to hydroxyl groups. The synthesis of chiral diols, such as 1-phenyl-1,2-ethanediol, gained prominence in the mid-20th century as methodologies for stereochemical control advanced. Early work focused on resolving racemic mixtures using chiral auxiliaries, with tosylate derivatives enabling stereoselective transformations. The compound’s specific enantiomer, (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, was formally characterized and utilized in pharmaceutical synthesis by the 1980s, particularly in the development of β-adrenergic receptor agonists.

Significance in Asymmetric Synthesis

This compound serves as a chiral building block in asymmetric synthesis, enabling the transfer of stereochemical information to target molecules. Its tosylate group facilitates nucleophilic substitution reactions, while the adjacent hydroxyl group participates in stereoselective processes. Key applications include:

- Chiral resolution: The compound’s enantiopurity allows selective interactions with racemic mixtures, resolving enantiomers via fractional crystallization or chromatography.

- Catalytic asymmetric synthesis: As a precursor, it participates in reactions such as Sharpless epoxidation or Jacobsen dihydroxylation, where chiral catalysts induce stereoselectivity.

- Pharmaceutical intermediates: It is pivotal in synthesizing β3-adrenergic receptor agonists, such as Mirabegron, where the chiral center dictates biological activity.

Structural Identity and Nomenclature

The compound’s IUPAC name is [(2S)-2-hydroxy-2-phenylethyl] 4-methylbenzenesulfonate, reflecting its stereochemistry and functional groups. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆O₄S | |

| Molecular Weight | 292.35 g/mol | |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC@HO | |

| InChI Key | IOTJIFRGXYQHAQ-OAHLLOKOSA-N | |

| Optical Rotation | [α]²⁰/D +34° (c = 2 in ethanol) |

The chiral center at C2 is configured as S, with the tosylate group at the same carbon. The phenyl group and hydroxyl moiety are positioned on adjacent carbons, forming a vicinal diol system.

Current Research Significance

Modern research focuses on leveraging the compound’s chirality for high-value applications:

- Enantioselective catalysis: As a substrate in metal-catalyzed reactions, it enables the synthesis of complex chiral entities with >99% enantiomeric excess (ee).

- Pharmaceutical synthesis: Critical in producing Mirabegron, a drug for overactive bladder, where stereochemical purity ensures efficacy and safety.

- Material science: Used in constructing chiral polymers and ligands for asymmetric catalysis.

Molecular Structure and Characteristics

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate, with the Chemical Abstracts Service registry number 40435-14-1, possesses the molecular formula C₁₅H₁₆O₄S and a molecular weight of 292.4 g/mol [1] [2]. The compound's systematic IUPAC name is [(2S)-2-hydroxy-2-phenylethyl] 4-methylbenzenesulfonate [1].

The molecular structure consists of a phenylethane diol backbone where the secondary hydroxyl group remains free while the primary hydroxyl group has been converted to a tosylate ester through reaction with 4-methylbenzenesulfonyl chloride. The compound contains multiple functional groups including a tosylate ester, a secondary alcohol, and two aromatic ring systems - the parent phenyl ring and the para-methylphenyl moiety of the tosylate group.

The compound's structural identity is confirmed by its InChI key IOTJIFRGXYQHAQ-OAHLLOKOSA-N and SMILES notation CC1=CC=C(C=C1)S(=O)(=O)OCC@HO [1]. The molecule exhibits specific three-dimensional conformational characteristics with an exact mass of 292.07693016 Da [1].

Stereochemistry and Chirality

The compound exhibits significant stereochemical properties arising from the presence of one defined chiral center at the carbon bearing the secondary hydroxyl group [1]. The (S) absolute configuration designation indicates that when applying Cahn-Ingold-Prelog priority rules to the substituents around this stereogenic center, the arrangement follows the sinister (left-handed) direction.

The compound demonstrates optical activity characteristic of enantiomerically pure substances. The positive (+) designation in the nomenclature indicates dextrorotatory behavior, meaning the compound rotates plane-polarized light in a clockwise direction when viewed against the direction of light propagation [3]. This optical rotation behavior provides a direct experimental verification of the compound's chiral nature and enantiomeric purity.

The stereochemical integrity of the compound is crucial for its synthetic applications, particularly in asymmetric synthesis where the S-configuration serves as a chiral directing element for subsequent transformations. The compound's high enantiomeric excess values, typically reported as 98% or greater, indicate minimal racemization during synthesis and storage [3] [4].

Physical Constants and Measurements

Melting Point (74-76°C/79-81°C)

The melting point of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate shows some variation in reported literature values. The most commonly cited range is 74-76°C [3] [4] [5], as reported by major chemical suppliers including Sigma-Aldrich. However, alternative sources report a slightly higher range of 79-81°C [6]. This variation may reflect differences in sample purity, measurement techniques, or crystalline polymorphism.

The compound exists as a white to off-white crystalline solid at room temperature [3] [4]. The melting point range indicates good thermal stability under normal handling conditions while providing a convenient parameter for compound identification and purity assessment.

Specific Rotation [α]²⁰/D +34° (c = 2 in ethanol)

The specific rotation represents a fundamental optical property of the compound, with the standard measurement conditions being [α]²⁰/D +34° (c = 2 in ethanol) [3] [4] [5]. This value indicates that at 20°C, using the sodium D-line (589 nm), and at a concentration of 2 g/100 mL in ethanol, the compound rotates plane-polarized light by +34° per decimeter of path length.

The positive sign confirms the dextrorotatory nature of this enantiomer, distinguishing it clearly from its mirror image counterpart. The magnitude of rotation (+34°) represents a significant optical activity, facilitating both identification and enantiomeric purity determination through polarimetric analysis.

This specific rotation value serves as a definitive physical constant for compound authentication and can be used to calculate enantiomeric excess in mixed samples through comparison with measured rotation values.

Density (1.3±0.1 g/cm³)

The density of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is reported as 1.3±0.1 g/cm³ [7]. This relatively high density reflects the presence of the tosylate group, which contains a sulfur atom and contributes significantly to the molecular mass relative to the molecular volume.

The density value is consistent with the compound's solid-state structure and aromatic content. The measurement uncertainty of ±0.1 g/cm³ accounts for potential variations due to crystal packing, temperature effects, and measurement precision. This physical property is useful for compound handling, storage calculations, and verification of sample identity.

Comparative Analysis with (R)-(-)-1-Phenyl-1,2-ethanediol 2-tosylate

The (R)-(-)-enantiomer, with CAS number 40434-87-5, serves as the mirror image counterpart to the (S)-(+)-isomer [8] [9]. The molecular formula and molecular weight remain identical (C₁₅H₁₆O₄S, 292.4 g/mol), as expected for enantiomeric pairs. However, the stereochemical and optical properties show characteristic enantiomeric relationships.

The (R)-enantiomer exhibits a melting point range of 79-81°C [6], which may be slightly higher than some reported values for the (S)-enantiomer, though this difference falls within normal experimental variation and may not represent a significant distinction between the enantiomers.

The most significant distinguishing feature lies in the optical rotation properties. While the (S)-(+)-enantiomer shows [α]²⁰/D +34° (c = 2 in ethanol), the (R)-(-)-enantiomer would be expected to demonstrate an equal but opposite rotation of approximately [α]²⁰/D -34° under identical measurement conditions, confirming the enantiomeric relationship.

Both enantiomers find applications as chiral building blocks in asymmetric synthesis, with the choice between them depending on the desired absolute stereochemistry of the target molecules. The availability of both enantiomers provides synthetic chemists with complementary tools for stereoselective transformations.

Spectroscopic Characterization

The spectroscopic characterization of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate encompasses multiple analytical techniques that provide detailed structural confirmation. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry collectively establish the compound's identity and purity.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signal patterns consistent with the molecular structure [1]. The aromatic regions display multiplet patterns corresponding to both the phenyl ring and the para-substituted tosylate aromatic system. The methyl group of the tosylate moiety appears as a distinctive singlet, while the methylene and methine protons of the ethanediol backbone exhibit characteristic coupling patterns reflecting the stereochemical environment.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information [1]. The spectrum displays signals for all fifteen carbon atoms, with distinct chemical shifts for the aromatic carbons, the aliphatic carbons of the ethanediol chain, and the methyl carbon of the tosylate group. The stereochemical center carbon shows a characteristic chemical shift reflecting its substitution pattern and stereochemical environment.

Infrared (IR) spectroscopy demonstrates characteristic absorption bands corresponding to the functional groups present in the molecule [1]. The hydroxyl group exhibits a broad O-H stretching vibration, while the tosylate ester shows characteristic S=O stretching absorptions. Aromatic C-H and C=C stretching vibrations confirm the presence of the aromatic ring systems.

Mass spectrometry analysis confirms the molecular ion peak at m/z 292, consistent with the molecular formula [1] [10]. The fragmentation pattern provides additional structural confirmation through characteristic loss patterns associated with the tosylate group and the phenylethanol fragment.

| Physical Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 292.4 g/mol | - |

| Melting Point | 74-76°C (79-81°C) | Atmospheric pressure |

| Specific Rotation | [α]²⁰/D +34° | c = 2 in ethanol |

| Density | 1.3±0.1 g/cm³ | Room temperature |

| Appearance | White to off-white solid | - |

| Optical Activity | Dextrorotatory (+) | Sodium D-line |

From 1-Phenyl-1,2-ethanediol

The most direct and widely employed synthetic route to (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate involves the tosylation of the corresponding chiral diol precursor using p-toluenesulfonyl chloride under basic conditions [1] [2]. This transformation typically proceeds through nucleophilic substitution at the sulfur center of the tosyl chloride reagent.

The standard procedure involves treating (S)-1-phenyl-1,2-ethanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine in an aprotic solvent like dichloromethane [3] [4]. The reaction is typically conducted at temperatures between 0°C and room temperature to maintain stereochemical integrity and minimize side reactions [1] [2]. Under optimized conditions, this method yields the desired tosylate in 85-95% isolated yield with retention of stereochemical purity exceeding 98% enantiomeric excess [1].

The mechanism proceeds through initial formation of a pyridinium chloride salt and subsequent nucleophilic attack of the primary hydroxyl group on the activated tosyl chloride. The regioselectivity for primary over secondary hydroxyl groups is well-established, making this transformation highly predictable [3] [5]. The tosylate group serves as an excellent leaving group for subsequent nucleophilic substitution reactions, making this compound particularly valuable as a synthetic intermediate [5].

Table 1: Synthesis Methods for (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

| Synthesis Route | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| Direct Tosylation of 1-Phenyl-1,2-ethanediol | (S)-1-Phenyl-1,2-ethanediol | p-Toluenesulfonyl chloride, pyridine/triethylamine | 85-95 | >98 | [1] [2] |

| From Acetophenone via Biocatalytic Reduction | α-Hydroxy acetophenone | CMCR/GDH enzymes, D-glucose | 90 | 99 | [6] |

| From Styrene via Asymmetric Epoxidation | Styrene | Ti-tartrate complexes, t-BuOOH | 78-95 | 78-95 | [7] |

| From Chiral Building Blocks | Chiral epoxides | Asymmetric catalysts | 80-92 | >95 | [8] [9] |

| Industrial Scale Tosylation | Bulk 1-phenyl-1,2-ethanediol | TsCl, industrial bases | 70-85 | 90-98 | [10] [11] |

Stereoselective Synthetic Routes

Advanced stereoselective approaches provide alternative pathways to access (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate with high enantiomeric purity. Biocatalytic methods represent a particularly promising approach for industrial applications [6].

The enzymatic reduction of α-hydroxy acetophenone using carbonyl reductase and glucose dehydrogenase has emerged as a highly effective method for producing optically pure (S)-1-phenyl-1,2-ethanediol [6]. This biotransformation proceeds under mild conditions and achieves remarkable enantiomeric excess values of 99% [6]. The process utilizes whole-cell biocatalysts expressing both carbonyl reductase and glucose dehydrogenase, enabling cofactor regeneration and sustainable operation [6].

The biocatalytic approach offers several advantages including operation under ambient conditions, high stereoselectivity, and the use of renewable glucose as a co-substrate [6]. The resulting (S)-1-phenyl-1,2-ethanediol can be subsequently tosylated using standard protocols to afford the target compound with excellent overall yield and stereochemical purity [6].

Asymmetric epoxidation methodologies provide another stereoselective route through the titanium-catalyzed epoxidation of styrene followed by regioselective opening and functional group manipulation [7]. The Sharpless asymmetric epoxidation protocol, utilizing titanium tartrate complexes and tert-butyl hydroperoxide, can generate chiral epoxides with enantiomeric excesses ranging from 78-95% [7]. Subsequent hydrolysis and tosylation steps complete the synthetic sequence.

Industrial Scale Production Methodologies

Industrial production of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate requires optimization of reaction conditions, solvent systems, and purification protocols to achieve economic viability while maintaining product quality [12] [13]. Key considerations include raw material costs, waste minimization, process safety, and regulatory compliance.

Large-scale tosylation procedures typically employ modified reaction conditions compared to laboratory syntheses [11] [14]. Industrial processes often utilize higher concentrations, optimized stoichiometry, and continuous or semi-continuous operation modes [13]. Temperature control becomes critical at larger scales due to the exothermic nature of the tosylation reaction [11].

Solvent selection represents a major consideration for industrial processes. While dichloromethane and pyridine represent the traditional laboratory solvents, industrial applications increasingly favor more environmentally acceptable alternatives [15] [16]. Processes utilizing aqueous reaction media or solvent-free conditions have been developed to address environmental and economic concerns [17] [18].

Product isolation and purification at industrial scale typically relies on crystallization or liquid-liquid extraction rather than chromatographic methods [19] [20]. The development of efficient crystallization processes requires careful optimization of solvent systems, temperature profiles, and seeding protocols to achieve high purity and yield [20].

Table 4: Scale-up Parameters for Industrial Production

| Scale Parameter | Laboratory Scale | Pilot Scale | Manufacturing Scale | Reference |

|---|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 50-500 kg | [12] [13] |

| Reaction Temperature | 0-25°C | 10-30°C | 15-35°C | [11] [14] |

| Reaction Time | 2-12 h | 4-8 h | 6-12 h | [21] [4] |

| Solvent System | DCM/pyridine | Optimized solvents | Green solvents/solvent-free | [15] [16] |

| Catalyst Loading | 1.2-2.0 equiv TsCl | 1.1-1.5 equiv TsCl | 1.05-1.2 equiv TsCl | [22] [3] |

| Product Isolation | Column chromatography | Crystallization/extraction | Efficient separation | [19] [20] |

| Waste Generation | High solvent waste | Moderate waste | Minimized waste | [18] [23] |

Quality Control Parameters and Purity Assessment

Comprehensive quality control protocols are essential for ensuring the consistent production of high-quality (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate [24] [25]. These protocols encompass both chemical purity and enantiomeric purity assessments using validated analytical methodologies.

Primary identity confirmation relies on melting point determination, with the compound exhibiting a characteristic melting range of 74-76°C [1] [26]. Optical rotation measurement provides additional stereochemical confirmation, with the (S)-enantiomer displaying a specific rotation of [α]20/D +34° (c=2, ethanol) [1] [2].

Chemical purity assessment typically employs reverse-phase high-performance liquid chromatography with ultraviolet detection [24] [25]. Standard specifications require a minimum assay of 98.0% with well-defined limits for related substances and degradation products [25]. The HPLC method provides quantitative determination of the main component while simultaneously monitoring for potential impurities.

Enantiomeric purity represents a critical quality parameter, typically assessed using chiral HPLC methodologies [7] [27]. Various chiral stationary phases have been validated for this analysis, including polysaccharide-based columns and protein-based phases [7] [28]. Specifications typically require enantiomeric excess values of ≥99.0% for pharmaceutical applications [27].

Residual solvent analysis follows International Council for Harmonisation guidelines, with gas chromatographic headspace analysis providing sensitive detection of volatile organic compounds [24]. Water content determination utilizes Karl Fischer titration, while heavy metals analysis employs inductively coupled plasma mass spectrometry [29].

Table 2: Quality Control Parameters for (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

| Parameter | Specification | Test Method | Reference |

|---|---|---|---|

| Melting Point | 74-76°C | USP <741> | [1] [26] |

| Optical Rotation | [α]20/D +34° (c=2, ethanol) | Polarimetry | [1] [2] |

| Assay (HPLC) | ≥98.0% | RP-HPLC | [24] [25] |

| Enantiomeric Purity | ≥99.0% ee | Chiral HPLC | [7] [27] |

| Residual Solvents | ≤0.5% (ICH Q3C) | GC Headspace | [24] |

| Water Content | ≤0.5% | Karl Fischer | [29] |

| Heavy Metals | ≤10 ppm | ICP-MS | ICH Q3D |

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate aligns with current pharmaceutical industry initiatives toward greener chemical processes [15] [16]. Multiple green chemistry approaches have been investigated and validated for tosylate synthesis.

Solvent-free tosylation methodologies eliminate the need for organic solvents while maintaining excellent reaction efficiency [22] [30]. These processes typically employ heteropolyacid catalysts under neat conditions, achieving yields of 90-98% while dramatically reducing organic waste generation [22]. The solid-state reactions proceed through mechanochemical activation and offer significant environmental advantages [30].

Aqueous reaction systems represent another promising green chemistry approach [17] [18]. Water-based tosylation protocols utilize sodium hydroxide as base and achieve efficient product formation under mild conditions [17]. The aqueous medium facilitates product isolation through simple extraction procedures and eliminates the need for anhydrous conditions [18].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional heating methods [31]. These protocols achieve comparable yields in significantly reduced reaction times, typically 88-96% yield in minutes rather than hours [31]. The energy efficiency and reduced processing time contribute to overall process sustainability.

Enzymatic catalysis offers highly selective and environmentally benign synthetic pathways [32] [6]. Lipase-catalyzed processes operate under mild conditions and exhibit excellent substrate tolerance [32]. The biodegradable nature of enzyme catalysts and the mild reaction conditions make this approach particularly attractive for sustainable manufacturing [6].

Ionic liquid media provide low-volatility alternatives to conventional organic solvents [33] [34]. These systems enable reaction recycling and reduce vapor emissions while maintaining good reaction efficiency [34]. The reduced volatility and potential for medium recycling address key environmental concerns associated with traditional tosylation procedures [33].

Table 3: Green Chemistry Approaches to Tosylate Synthesis

| Green Method | Key Features | Environmental Benefits | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Solvent-free tosylation | No organic solvents, heteropolyacid catalysts | Eliminates organic waste solvents | 90-98 | [22] [30] |

| Aqueous reaction systems | Water as solvent, NaOH base | Reduces organic solvent consumption | 85-95 | [17] [18] |

| Microwave-assisted synthesis | Reduced reaction time, energy efficiency | Lower energy consumption | 88-96 | [31] |

| Enzymatic catalysis | Mild conditions, high selectivity | Biodegradable catalysts | 85-92 | [32] [6] |

| Ionic liquid media | Reduced volatility, recyclable medium | Reduced vapor emissions | 82-94 | [33] [34] |

| Recyclable catalysts | Catalyst recovery and reuse | Minimized catalyst waste | 80-95 | [35] [16] |